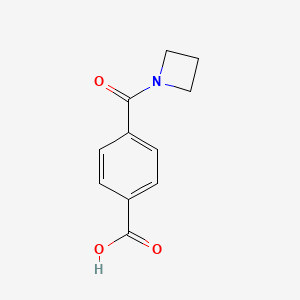

4-(Azetidine-1-carbonyl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

915199-15-4 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-(azetidine-1-carbonyl)benzoic acid |

InChI |

InChI=1S/C11H11NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h2-5H,1,6-7H2,(H,14,15) |

InChI Key |

YATSWSAFQYEXPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches

Retrosynthetic Disconnection Strategies for 4-(Azetidine-1-carbonyl)benzoic Acid

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical and common disconnection strategy involves breaking the amide bond.

This primary disconnection, labeled as Disconnection A in the schematic below, is based on the reliability and high efficiency of amide bond formation reactions. It simplifies the target molecule into two key synthons: an electrophilic 4-carboxybenzoyl group and a nucleophilic azetidine (B1206935) ring. The corresponding real-world precursors would be a suitably activated derivative of terephthalic acid and azetidine itself.

A secondary, more complex disconnection strategy (Disconnection B ) involves breaking the C-N bonds within the azetidine ring. This approach considers the formation of the four-membered ring as a key step in the synthesis, starting from an acyclic precursor such as a 1,3-dihalopropane derivative and a benzamide (B126) containing a primary amine. This route is generally less direct for this specific target molecule but is fundamental in the broader context of synthesizing functionalized azetidines.

Schematic of Retrosynthetic Analysis:

Established Chemical Synthesis Routes

The synthesis of this compound is primarily achieved through the formation of an amide bond between a benzoic acid moiety and the azetidine ring.

Amide Bond Forming Reactions and Optimization Strategies

The core of the synthesis is the coupling of azetidine with a terephthalic acid derivative where one carboxylic acid group is activated and the other is either protected or present as the free acid. A common route involves the reaction of azetidine with 4-(chlorocarbonyl)benzoic acid or by using a coupling reagent to facilitate the reaction with terephthalic acid.

Standard coupling reagents are employed to activate the carboxylic acid, enabling nucleophilic attack by the secondary amine of the azetidine ring. Optimization of these reactions involves the careful selection of the coupling agent, solvent, base, and reaction temperature to maximize yield and minimize side reactions, such as the formation of the diamide (B1670390) from terephthalic acid. mdpi.comnih.gov

Key optimization strategies include:

Pre-activation: Allowing the carboxylic acid to react with the coupling reagent (e.g., HATU) for a short period before adding the amine can improve yields by ensuring the activated species is fully formed. reddit.com

Base Selection: The choice of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is crucial to neutralize acids formed during the reaction without competing with the azetidine nucleophile. nih.gov

Temperature Control: Reactions are often run at room temperature or cooled to 0 °C to control the reaction rate and prevent the degradation of sensitive reagents or intermediates. mdpi.com

Below is an interactive data table comparing common amide coupling reagents used in such syntheses.

| Coupling Reagent | Activating Agent | Common Additive | Typical Base | Key Advantages |

| EDC | Carbodiimide | HOBt or HOAt | DIPEA, TEA | Water-soluble byproducts, easy removal. nih.gov |

| HATU | Uronium/Aminium | None needed | DIPEA | High efficiency, fast reaction times, low racemization. |

| T3P® | Phosphonic Anhydride | Pyridine | Pyridine | Low epimerization, robust, good for non-nucleophilic amines. organic-chemistry.org |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | None needed | Pyridine, TEA | Highly reactive, no coupling reagent needed. mdpi.com |

Azetidine Ring Construction and Functionalization Tactics

While azetidine is commercially available, understanding its synthesis is crucial for creating derivatives. The construction of the strained four-membered azetidine ring is a significant challenge in heterocyclic chemistry. arkat-usa.org Established methods generally fall into two categories: intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization: This is a common and reliable method involving the cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group at the γ-position. For instance, the treatment of γ-amino alcohols or γ-haloamines with a base can induce an intramolecular SN2 reaction to form the azetidine ring. nih.govresearchgate.net Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular aminolysis of epoxides to yield azetidines. nih.gov Palladium-catalyzed intramolecular amination of C-H bonds is another advanced technique for forming the ring. organic-chemistry.orgrsc.org

Cycloaddition Reactions: The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, provides a direct route to functionalized azetidines. rsc.orgnih.gov Recent advancements utilize visible-light-mediated photocatalysis to facilitate these reactions under mild conditions, expanding their scope and functional group tolerance. springernature.comchemrxiv.orgresearchgate.net

Functionalization of the pre-formed azetidine ring allows for the introduction of various substituents, although these methods are less directly relevant for the synthesis of the unsubstituted azetidine moiety in the target compound. rsc.orgnih.govchemrxiv.org

Strategic Use of Protecting Groups in Multi-Step Synthesis

In the synthesis of this compound from terephthalic acid, selective reaction at one of the two carboxylic acid groups is necessary. This is achieved by using a protecting group. A common strategy is to start with a mono-ester of terephthalic acid, such as methyl 4-(methoxycarbonyl)benzoate. The ester group "protects" one of the carboxylic acids, allowing the other to be activated and coupled with azetidine. oup.com

The synthesis would proceed as follows:

Protection: Start with a mono-protected terephthalic acid derivative, for example, 4-(methoxycarbonyl)benzoic acid.

Activation & Coupling: Activate the free carboxylic acid group using one of the methods described in section 2.2.1 and react it with azetidine.

Deprotection: The ester protecting group is then hydrolyzed, typically under basic conditions (e.g., using NaOH or LiOH), followed by acidic workup to yield the final product, this compound.

This protecting group strategy ensures high selectivity and prevents the formation of the undesired diamide byproduct. oup.comuchicago.edu For syntheses involving modifications to the azetidine ring prior to coupling, the azetidine nitrogen might itself be protected with groups like tert-butyloxycarbonyl (Boc) or trityl (Tr), which can be removed under acidic conditions.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. The principles of green chemistry, such as waste prevention and the use of safer solvents, are increasingly being applied to amide bond formation. sciepub.comscispace.com

Advanced techniques that enhance the synthesis of compounds like this compound include:

Flow Chemistry: Continuous-flow reactors offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. researchgate.net Amide bond formation has been successfully adapted to flow systems, often using immobilized reagents or catalysts, which simplifies purification and reduces waste. rsc.orgnih.govthieme-connect.de

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for amide bond formation, often leading to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.com

Green Solvents: Efforts are being made to replace traditional, hazardous solvents like DMF and CH₂Cl₂ with more environmentally friendly alternatives such as cyclopentyl methyl ether (CPME) or by performing reactions under solvent-free conditions. scispace.comnih.gov

Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

The development of catalytic methods for amide bond formation is a key goal of green chemistry, as it avoids the use of stoichiometric activating agents that generate significant waste. ucl.ac.uksigmaaldrich.com

Direct Amidation Catalysts: Boric acid has been demonstrated as a simple, inexpensive, and green catalyst for the direct condensation of carboxylic acids and amines, with water being the only byproduct. sciepub.comsciepub.com Ruthenium complexes have also been developed for the atom-economic coupling of carboxylic acids and amines via in-situ activation with acetylenes. nih.gov

Catalysts for Precursor Synthesis: Catalytic systems are also vital for the efficient synthesis of the precursors. For instance, the benzoic acid moiety can be synthesized via the aerobic oxidation of p-toluic acid or p-xylene. This reaction is often catalyzed by transition metal salts, such as cobalt(II) acetate, often in combination with manganese(II) salts and a bromide source. researchgate.netacs.orgnih.govwikipedia.org This catalytic oxidation provides a direct and industrially relevant route to the terephthalic acid framework.

The table below summarizes some catalytic systems relevant to the synthesis of the target molecule or its precursors.

| Reaction Step | Catalyst System | Substrates | Advantages |

| Amide Formation | Boric Acid | Benzoic Acid, Amine | Green, inexpensive, water is the only byproduct. sciepub.com |

| Amide Formation | Ruthenium Complex | Carboxylic Acid, Amine, Acetylene | Atom-economic, broad substrate scope. nih.gov |

| Azetidine Synthesis | Palladium(II) Acetate | Picolinamide-protected amines | C-H activation for intramolecular cyclization. rsc.org |

| Benzoic Acid Synthesis | Cobalt(II)/Manganese(II) Acetate + Bromide | p-Xylene or p-Toluic Acid | Aerobic oxidation, industrially scalable. researchgate.net |

Continuous Flow Processing and Microreactor Applications for Scalability

The synthesis of this compound, which involves the formation of a stable amide bond, is a prime candidate for scalable production using continuous flow processing and microreactor technologies. These methods offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to handle highly reactive intermediates. chem-station.comnih.gov

The core of the synthesis is the amide bond formation between a benzoic acid derivative and azetidine. Microflow reactors have been shown to facilitate this transformation with high efficiency. chem-station.comnih.gov A common approach involves the rapid activation of a carboxylic acid, which is then immediately reacted with an amine in a continuous stream. For instance, the use of triphosgene (B27547) in a microflow system can convert various carboxylic acids into highly active species in fractions of a second (e.g., 0.5 seconds). nih.govbohrium.com These activated intermediates can then be rapidly mixed with an amine, leading to the desired amide in high yields (often 74% to quantitative) within seconds (e.g., 4.3 seconds). chem-station.comnih.govbohrium.com This rapid processing minimizes the decomposition of sensitive reagents and intermediates and can suppress side reactions like epimerization, which is crucial when working with chiral molecules. nih.gov

The benefits of microreactors stem from their high surface-to-volume ratio, which allows for precise temperature control and extremely fast mixing due to short diffusion paths. chem-station.com This level of control enables the use of highly reactive coupling reagents that might be problematic in batch syntheses, thereby expanding the toolkit for amide bond formation. nih.gov Furthermore, continuous flow setups can be readily scaled up by operating the system for longer durations or by "numbering up" (running multiple reactors in parallel). The generation and functionalization of lithiated azetidines under continuous flow conditions have also been reported, allowing for their safe handling at higher temperatures than in batch processes and enabling scalable synthesis of functionalized azetidines. uniba.it

| Technology | Key Feature | Advantage for Scalability | Typical Reaction Time | Reference |

| Microflow Reactor | Rapid mixing and precise temperature control | Suppresses side reactions, enables use of highly active intermediates | Seconds to minutes | chem-station.com |

| Continuous Flow Processing | Automated, continuous operation | Increased throughput, consistent product quality | Continuous | uniba.it |

| Tube-in-Tube Reactor | Gas-liquid reactions | Safe handling of reactive gases (e.g., for carboxylation) | Varies with flow rate | durham.ac.uk |

Stereoselective Synthesis of Chiral Analogs and Diastereomeric Resolution

While this compound itself is achiral, the introduction of substituents on the azetidine ring can create chiral centers, leading to stereoisomeric analogs with potentially distinct biological activities. The stereoselective synthesis of these chiral azetidine precursors is a significant area of research.

A prominent strategy for synthesizing enantioenriched C2-substituted azetidines involves the use of chiral auxiliaries, such as tert-butanesulfinamide. rsc.orgacs.org This method typically involves the condensation of the chiral auxiliary with an appropriate aldehyde to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization yield the desired substituted azetidine with a high degree of diastereoselectivity. acs.org The auxiliary can then be cleaved to provide the enantioenriched C2-substituted azetidine. This approach is versatile, allowing for the introduction of a wide range of aryl, vinyl, and alkyl substituents at the C2-position. acs.org

Gold-catalyzed reactions have also emerged as a powerful tool for constructing chiral azetidine rings. For example, chiral azetidin-3-ones can be prepared with excellent enantiomeric excess (typically >98% e.e.) from chiral N-propargylsulfonamides, bypassing the need for potentially hazardous diazo intermediates. nih.gov

Once the chiral azetidine is synthesized, it can be coupled with an activated 4-carboxybenzoic acid derivative to form the final chiral analog. If a racemic or diastereomeric mixture of a substituted azetidine is produced, resolution can be achieved. A common method is peptide coupling, where the azetidine mixture is reacted with a single enantiomer of an amino acid. acs.org The resulting diastereomeric dipeptides can often be separated by standard chromatographic techniques due to their different physical properties. Subsequently, the resolving amino acid can be cleaved to yield the separated enantiomers of the functionalized azetidine. acs.org

| Method | Target | Key Features | Stereoselectivity | Reference |

| Chiral Auxiliary (tert-butanesulfinamide) | C2-Substituted Azetidines | General, scalable, high diastereoselectivity | High | acs.org |

| Gold-Catalyzed Cyclization | Azetidin-3-ones | Bypasses toxic diazo intermediates | Excellent (>98% e.e.) | nih.gov |

| Diastereomeric Resolution | Enantiopure Azetidines | Peptide coupling followed by separation and cleavage | Excellent | acs.org |

Emerging Biosynthetic Pathways and Chemoenzymatic Synthesis of the Compound Scaffold

The synthesis of this compound in biological systems is not a known natural process. However, understanding the biosynthesis of its core components, particularly the strained azetidine ring, provides a foundation for potential future chemoenzymatic approaches.

The biosynthesis of azetidine-containing natural products presents significant challenges due to the high ring-strain energy of the four-membered heterocycle. rsc.orgresearchgate.net Nature has evolved specific enzymatic machinery to construct this moiety. A key discovery in this area is the identification of AZE synthases. researchgate.net These enzymes catalyze an intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM), a common biological methyl group donor, to form azetidine-2-carboxylic acid (AZE). researchgate.net This enzymatic transformation effectively manages the high activation energy required for the formation of the strained ring. The elucidation of such pathways opens the door to harnessing these enzymes for synthetic purposes.

Chemoenzymatic strategies could involve using an AZE synthase in a whole-cell or cell-free system to produce a chiral azetidine carboxylic acid from a readily available precursor like SAM. This biologically produced intermediate could then be chemically modified and coupled to the benzoic acid portion to complete the synthesis.

The benzoic acid scaffold is a common motif in a vast array of natural products, and numerous biosynthetic pathways for its formation are well-characterized. These pathways often start from primary metabolites like shikimic acid or phenylalanine. While the enzymatic synthesis of benzoic acid itself is well-understood, the primary interest for a chemoenzymatic route to this compound would lie in the enzymatic production of the more complex azetidine ring. rsc.org

Currently, the application of these biosynthetic insights to the production of non-natural compounds like this compound remains largely conceptual. However, the growing field of synthetic biology and enzyme engineering may soon enable the design of novel enzymatic cascades for the efficient and stereoselective synthesis of such molecules. rsc.org

Chemical Reactivity, Functionalization, and Derivatization Studies

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations, including the formation of esters and amides, as well as decarboxylation and reduction reactions.

Esterification: The carboxylic acid moiety of 4-(Azetidine-1-carbonyl)benzoic acid can be readily converted to its corresponding esters through various established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, often requiring the use of excess alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com Lewis acids have also been employed to catalyze esterification reactions, offering an alternative to traditional Brønsted acids. rug.nl

Amidation: The direct conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis. mdpi.com This can be achieved by reacting this compound with a primary or secondary amine using a coupling agent. A variety of reagents and catalysts have been developed for direct amidation to facilitate the dehydration process under mild conditions. lookchemmall.comresearchgate.net For instance, titanium-based catalysts have been shown to be effective for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net These reactions typically proceed in good to excellent yields and are compatible with a wide range of functional groups. lookchemmall.com

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoic Acid | Heptanol (10 eq.), Bi(OTf)₃ (1 mol%), 150 °C, 6 h | Heptyl benzoate | Full Conversion | rug.nl |

| Benzoic Acid | Benzyl alcohol, Zr(Cp)₂(CF₃SO₃)₂, 80 °C | Benzyl benzoate | 78% | rug.nl |

| p-Aminobenzoic acid | Ethanol, conc. H₂SO₄, reflux | Ethyl p-aminobenzoate (Benzocaine) | Not specified | libretexts.org |

| Reactant | Amine | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzoic acid | Aniline (B41778) | Novel coupling agent 3a, K₂CO₃, THF, rt | 4-Nitro-N-phenylbenzamide | Good to Excellent | lookchemmall.com |

| Benzoic acid | Ethylamine/Diethylamine | Novel coupling agent 3a, K₂CO₃, THF, rt | N-Ethylbenzamide | Excellent | lookchemmall.com |

| Aromatic acids | Anilines | Tris(o-phenylenedioxy)cyclotriphosphazene (TAP), heat | Corresponding Anilide | Not specified | mdpi.com |

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from the aromatic ring is a potential transformation. While simple thermal decarboxylation of benzoic acids is difficult, oxidative decarboxylation can be induced by radicals. For example, peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) have been shown to induce the decarboxylation of benzoic acid. nih.gov In synthetic applications, the carboxylic acid can act as a traceless directing group; after directing a C-H functionalization reaction at the ortho position, the carboxyl group can be removed. ibs.re.kr This tandem amidation-decarboxylation strategy provides access to meta- or para-substituted aniline derivatives that are otherwise difficult to synthesize. ibs.re.kr

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, during which an aldehyde is formed as a non-isolable intermediate. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org Milder, more selective methods have also been developed. For instance, ammonia-borane in the presence of catalytic titanium tetrachloride (TiCl₄) can reduce carboxylic acids to alcohols at room temperature, tolerating various other functional groups. nih.gov It is also possible to achieve partial reduction to the aldehyde stage. This often requires the conversion of the carboxylic acid to a more reactive derivative, such as an acyl halide, which can then be reduced to an aldehyde using a poisoned palladium catalyst (e.g., Rosenmund reduction). libretexts.orgyoutube.com

Chemical Transformations at the Azetidine (B1206935) Nitrogen

The azetidine nitrogen in this compound is part of a tertiary amide linkage. This significantly influences its reactivity compared to a free secondary amine within an azetidine ring. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, rendering it substantially less nucleophilic and basic.

Due to the amide resonance, the azetidine nitrogen is generally unreactive towards standard N-alkylation and N-acylation reactions. orientjchem.org Such reactions typically require a nucleophilic amine. Transformations involving this nitrogen would likely require activation of the amide bond. For instance, the formation of a highly reactive N-acylazetidinium species could facilitate subsequent reactions. Acylation of a related fused-ring azetidine was shown to enhance its ring-opening reactivity. nih.gov Computational studies on chiral phosphoric acid-catalyzed desymmetrization of N-acyl-azetidines confirm that activation occurs through protonation, with protonation of the azetidine nitrogen being a key step in the catalytic cycle. nih.govrsc.org

The inherent ring strain of the four-membered azetidine ring makes it susceptible to reactions that relieve this strain. rsc.orgrsc.org

Ring Expansion: Azetidines can undergo one-carbon ring expansion to form the corresponding, more stable five-membered pyrrolidine (B122466) ring. nih.gov This transformation can be achieved by treating an azetidine with a diazo compound in the presence of a copper catalyst, proceeding through the formation of an ammonium (B1175870) ylide followed by a rsc.orgnih.gov-Stevens rearrangement. nih.govresearchgate.net Biocatalytic methods using engineered enzymes have also been developed for the enantioselective one-carbon ring expansion of related N-heterocycles. chemrxiv.orgresearchgate.net

Ring Opening: The azetidine ring is prone to nucleophilic ring-opening reactions, which are facilitated by its strain energy. nih.govbeilstein-journals.org This reactivity can be enhanced by activating the nitrogen atom. For example, conversion of the azetidine nitrogen to a quaternary ammonium salt or an N-acylazetidinium ion significantly increases the susceptibility of the ring to be opened by nucleophiles. nih.gov A "build and release" strategy, where a strained azetidine is first formed photochemically and then undergoes a strain-releasing ring-opening functionalization, highlights the synthetic utility of this inherent reactivity. beilstein-journals.orgresearchgate.net

Aromatic Ring Functionalization

The carboxylic acid group itself can be used as a directing group for C-H activation. Iridium-catalyzed C-H amidation reactions, for example, can selectively install an amino group at the ortho position to a carboxylic acid directing group. ibs.re.krnih.gov This strategy has been applied to a wide array of complex benzoic acid derivatives. nih.gov Furthermore, the azetidine ring has been shown to act as a directing group for ortho-C-H functionalization (lithiation) of aryl compounds, demonstrating its ability to control regioselectivity. nih.gov This directing ability is attributed to the coordinating capacity of the azetidine nitrogen atom. nih.gov Therefore, derivatization of the aromatic ring could potentially be directed to either the position ortho to the carboxylic acid or the position ortho to the azetidinyl-carbonyl substituent, depending on the chosen catalytic system.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

Carboxylic Acid Group (-COOH): The carboxyl group is a moderate deactivating group and a meta-director. Through its electron-withdrawing resonance and inductive effects, it reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. The substitution is directed to the positions meta to the carboxyl group (C3 and C5).

Combined Directivity: The substitution pattern on this compound is a result of the competition between these two directing groups. The carboxylic acid directs incoming electrophiles to the C3 and C5 positions, while the azetidine-1-carbonyl group directs them to the C2 and C6 positions. In such disubstituted systems, the outcome can be complex and often leads to a mixture of products. However, typically the more strongly deactivating group's influence can be overcome, or the reaction may require harsh conditions, potentially leading to poor selectivity. The positions ortho to the azetidine-1-carbonyl group (C2, C6) are sterically less hindered than the positions ortho to the carboxyl group.

| Position on Ring | Influence of -COOH Group | Influence of -C(O)N(azetidine) Group | Predicted Reactivity |

|---|---|---|---|

| C2, C6 | Ortho (Deactivated) | Ortho (Directed, but Deactivated) | Possible, but challenging |

| C3, C5 | Meta (Directed, Deactivated) | Meta (Deactivated) | Favored by -COOH, but overall deactivation is high |

Cross-Coupling Methodologies for Aromatic Diversification (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically require modification of the carboxylic acid or activation of a C-H bond, as the native structure is not directly suitable for most standard cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. To make this compound a substrate for Suzuki coupling, the carboxylic acid could be converted into a halide (e.g., via a Hunsdiecker-type reaction) or a triflate. Alternatively, a more modern approach involves the decarbonylative coupling of the carboxylic acid itself, though this requires specific catalytic systems. mdpi.com For instance, a palladium-catalyzed denitrogenative Suzuki coupling has been developed for benzotriazoles, showcasing innovative ways to generate reactive species in situ. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the benzoic acid would first need to be converted to a suitable leaving group. A notable advancement is the development of palladium-catalyzed decarbonylative Sonogashira cross-coupling of carboxylic acids, which allows for the direct use of the carboxyl group as a reactive handle after in situ activation. nih.govrsc.org This method avoids the separate step of converting the acid to a halide.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds between an aryl halide/triflate and an amine. wikipedia.orgbeilstein-journals.orglibretexts.org Again, the carboxylic acid moiety of the title compound would require transformation into a suitable leaving group to participate in this reaction. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including ammonia (B1221849) equivalents. wikipedia.org

| Coupling Reaction | Required Modification/Strategy | Potential Product Type | Catalyst System (Illustrative) |

|---|---|---|---|

| Suzuki-Miyaura | Conversion of -COOH to -Br or direct decarbonylative coupling | 4-(Azetidine-1-carbonyl)-[1,1'-biphenyl]-X-carboxylic acid derivatives | Pd(OAc)₂, SPhos, K₃PO₄ |

| Sonogashira | Conversion of -COOH to -I or direct decarbonylative coupling nih.govrsc.org | 4-(Azetidine-1-carbonyl)-X-(phenylethynyl)benzene derivatives | Pd(OAc)₂/Xantphos nih.gov |

| Buchwald-Hartwig | Conversion of -COOH to -OTf or -Br | N-Aryl-4-(azetidine-1-carbonyl)benzamide derivatives | Pd₂(dba)₃, X-Phos, Cs₂CO₃ mtak.hu |

Tandem Reactions and Multi-Component Strategies Involving the Compound

Tandem and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation. nih.gov While specific tandem reactions involving this compound are not widely reported, its functional groups offer potential for such strategies.

Ugi Four-Component Reaction (Ugi-4CR): The carboxylic acid functionality makes the compound a suitable component for the Ugi reaction. nih.govbeilstein-journals.org This MCR combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a dipeptide-like scaffold. Using this compound in an Ugi reaction would lead to the formation of complex, highly functionalized molecules in a single step, incorporating the azetidine-amide-benzoate motif into a larger structure.

Tandem C-H Amidation/Decarboxylation: A potential tandem strategy could involve the directed C-H functionalization of the aromatic ring, followed by a subsequent reaction. For example, iridium-catalyzed C-H amidation of benzoic acids at the ortho position, followed by a palladium or copper-catalyzed decarboxylation, has been demonstrated to produce meta- or para-substituted anilines. ibs.re.kr Applying this logic, one could envision an ortho-amidation of this compound, followed by decarboxylation to yield a 1,2,4-trisubstituted benzene derivative.

Strain-Release Driven Multi-component Synthesis: The azetidine ring itself, while more stable than an aziridine, possesses significant ring strain that can be exploited. rsc.orgrsc.org Multi-component reactions driven by the strain-release ring-opening of highly strained azetidine precursors, like azabicyclo[1.1.0]butanes, have been developed to create diverse and functionalized azetidines. nih.govresearchgate.net While this doesn't directly involve this compound as a starting material, it highlights a synthetic strategy where the azetidine motif is central to the reaction design.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Identification of Essential Structural Features for Preclinical Biological Interactions

The molecular architecture of 4-(Azetidine-1-carbonyl)benzoic acid comprises three key components: a para-substituted benzoic acid scaffold, an amide linker, and a four-membered azetidine (B1206935) ring. Each of these features plays a crucial role in the molecule's potential preclinical biological interactions.

The benzoic acid moiety is a common pharmacophore in drug discovery. The carboxylic acid group is a key hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions with biological targets. Its position on the phenyl ring is critical; in many benzoic acid derivatives, this group is essential for anchoring the molecule within a receptor's binding pocket. iomcworld.com

The amide linkage provides a rigid planar unit that restricts the molecule's conformational flexibility. The nitrogen and oxygen atoms of the amide can participate in hydrogen bonding, further contributing to binding affinity. The coplanarity of the amide bond can influence the relative orientation of the benzoic acid and azetidine rings. nih.gov

The azetidine ring is a saturated heterocycle whose strained four-membered ring structure imparts a degree of conformational rigidity. rsc.org This constrained conformation can be advantageous for biological activity by reducing the entropic penalty upon binding to a target. The nitrogen atom within the azetidine ring can also act as a hydrogen bond acceptor.

Influence of Substituent Effects on Preclinical Biological Activity Profiles

The biological activity of this compound can be modulated by introducing substituents on both the benzoic acid and azetidine rings.

Substituents on the benzoic acid ring can alter the electronic properties, lipophilicity, and steric profile of the molecule. Electron-donating groups (e.g., alkoxy, amino) can increase the electron density of the carbonyl oxygen, potentially enhancing activity in some contexts, such as local anesthetics. youtube.com Conversely, electron-withdrawing groups can impact the acidity of the carboxylic acid and its interactions with biological targets.

The following interactive table, based on hypothetical data for analogous compounds, illustrates how different substituents might affect biological activity.

| Compound ID | Benzoic Acid Substituent (R1) | Azetidine Substituent (R2) | Preclinical Biological Activity (IC50, µM) |

| 1 | H | H | 10.5 |

| 2 | 2-fluoro | H | 8.2 |

| 3 | H | 3-methyl | 15.1 |

| 4 | 3-methoxy | H | 9.7 |

| 5 | H | 3-hydroxy | 12.3 |

Conformational Analysis and Its Role in Molecular Recognition Mechanisms

The conformational preferences of this compound are largely dictated by the rotational barrier around the amide bond and the puckering of the azetidine ring. The amide bond can exist in either a cis or trans conformation, with the trans conformation generally being more stable. The planarity of the N-aryl group and the amide can influence this preference. nih.gov

The four-membered azetidine ring is not perfectly planar and can adopt a puckered conformation. nih.gov The specific puckering can be influenced by substituents on the ring. This defined three-dimensional structure is critical for molecular recognition, as it pre-organizes the molecule into a conformation that may be complementary to the binding site of a biological target. The rigid nature of the azetidine ring, when compared to more flexible acyclic or larger ring systems, can lead to higher binding affinity due to a lower entropic cost of binding.

Design Principles for Bioisosteric and Isosteric Modifications

Bioisosteric and isosteric modifications are key strategies in medicinal chemistry to optimize the pharmacological and pharmacokinetic properties of a lead compound.

For the carboxylic acid group , a common bioisosteric replacement is the tetrazole ring, which has a similar pKa but can offer improved metabolic stability and cell permeability. drughunter.com Other potential bioisosteres for the carboxylic acid include hydroxamic acids and sulfonamides.

The amide linker can be replaced with other groups such as a reverse amide, an ester, or a thioamide to alter the hydrogen bonding pattern and conformational properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR model could be developed to predict their preclinical biological activity.

A QSAR study on the closely related benzoylaminobenzoic acid derivatives revealed that inhibitory activity against β-ketoacyl-acyl carrier protein synthase III was influenced by hydrophobicity, molar refractivity, aromaticity, and the presence of hydroxyl groups. nih.gov Similarly, a QSAR model for this compound derivatives would likely involve descriptors such as:

Lipophilicity (e.g., ClogP): This describes the compound's solubility and ability to cross cell membranes.

Electronic parameters (e.g., Hammett constants, LUMO/HOMO energies): These quantify the electronic effects of substituents on the aromatic ring. chitkara.edu.in

Steric descriptors (e.g., molar refractivity, Taft steric parameters): These account for the size and shape of the molecule and its substituents.

Topological indices: These describe the connectivity of the atoms in the molecule.

The resulting QSAR equation would take a general form such as:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model, once validated, could be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Studies of Electronic Structure and Reactivity Pathways

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Azetidine-1-carbonyl)benzoic acid, methods like Density Functional Theory (DFT) can be used to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations can elucidate the reactivity of the molecule; for instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Studies on similar benzoic acid derivatives have demonstrated the utility of QM methods in predicting pKa values and exploring the effects of substituents on electronic structure. researchgate.net For this compound, QM calculations could reveal how the azetidine (B1206935) ring influences the electronic properties of the benzoic acid moiety. Natural Bond Orbital (NBO) analysis can further provide insights into intramolecular interactions, such as hyperconjugation and steric effects, which govern the molecule's conformational preferences and reactivity.

A hypothetical table of calculated quantum chemical parameters for this compound is presented below, based on typical values for similar organic molecules.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

Note: The data in this table is illustrative and based on general principles of quantum chemistry for similar molecules; it is not derived from specific experimental or computational results for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial in drug discovery for identifying potential drug candidates. For this compound, docking studies could be performed against a variety of biological targets to explore its potential therapeutic applications. For instance, derivatives of benzoic acid have been investigated as inhibitors of enzymes like trans-sialidase in Trypanosoma cruzi nih.gov and α-amylase for potential antidiabetic applications. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. ccspublishing.org.cnresearchgate.net

Below is a hypothetical table summarizing potential docking results of this compound against a hypothetical protein target.

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with protein residues. |

| Interacting Residues | ASP120, LYS78, TYR150 | Key amino acid residues in the binding pocket. |

| RMSD | 1.2 Å | Root-mean-square deviation from a reference binding pose. |

Note: The data in this table is for illustrative purposes and does not represent results from actual docking studies of this compound.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and binding dynamics of a ligand-protein complex over time. nih.gov Following a molecular docking study of this compound, MD simulations could be employed to assess the stability of the predicted binding pose and to explore the flexibility of both the ligand and the protein.

A hypothetical summary of MD simulation results for a this compound-protein complex is shown below.

| Simulation Parameter | Result | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation. |

| RMSD of Ligand | Stable around 1.5 Å | Indicates the ligand remains in a stable binding pose. |

| RMSF of Protein | Low in binding site | Suggests the binding site residues are relatively rigid upon ligand binding. |

| Hydrogen Bond Occupancy | > 80% for key bonds | High occupancy indicates stable hydrogen bonds. |

Note: This table contains hypothetical data to illustrate the type of information obtained from MD simulations.

In Silico Compound Library Design and Virtual Screening Applications Utilizing the Scaffold

The this compound structure can serve as a scaffold for the design of compound libraries for virtual screening. nih.gov The azetidine ring provides a rigid and three-dimensional element, while the benzoic acid moiety offers a point for further functionalization. rsc.org In silico library design tools can be used to generate a diverse set of derivatives by adding various substituents to the scaffold. nih.govmdpi.com

Virtual screening of these libraries against specific drug targets can then be performed using techniques like high-throughput molecular docking. nih.govu-strasbg.fr This approach allows for the rapid identification of promising hit compounds from a large virtual library, significantly reducing the time and cost associated with experimental screening. The physicochemical properties of the designed compounds can also be calculated in silico to ensure they fall within a "drug-like" range. nih.gov

An example of a small, hypothetical virtual library based on the this compound scaffold is presented below.

| Compound ID | Substituent on Benzoic Acid | Calculated LogP | Predicted Activity Score |

| ABA-001 | -H (parent) | 1.8 | 0.5 |

| ABA-002 | -Cl | 2.5 | 0.7 |

| ABA-003 | -OCH3 | 1.6 | 0.6 |

| ABA-004 | -NO2 | 1.9 | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling of Molecular Properties Relevant to Biological Interactions (Computational Approaches)

Computational models can be developed to predict various molecular properties of this compound and its derivatives that are relevant to their biological interactions. These models often use machine learning techniques to establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). nih.gov

By training models on datasets of compounds with known properties, it is possible to predict properties such as solubility, permeability, metabolic stability, and toxicity for new, untested compounds. nih.gov For example, models could be built to predict the blood-brain barrier permeability of derivatives of this compound, which would be crucial for the development of CNS-active drugs. nih.gov These predictive models are valuable tools for optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds during the drug discovery process.

A hypothetical table of predicted ADMET properties for this compound is provided below.

| Property | Predicted Value | Method |

| Aqueous Solubility (logS) | -2.5 | Machine Learning Model |

| Caco-2 Permeability | Moderate | QSPR Model |

| CYP450 2D6 Inhibition | Low Probability | Classification Model |

| hERG Inhibition | Low Probability | Classification Model |

Note: The data in this table is illustrative and based on the types of predictions made by computational ADMET models.

Biological and Pharmacological Research Endeavors Preclinical Focus

Exploration of Potential Biological Targets and Mechanisms of Action

Extensive searches of scientific literature and databases did not yield specific studies detailing the exploration of potential biological targets or mechanisms of action for 4-(Azetidine-1-carbonyl)benzoic acid. There is no publicly available information regarding its direct interaction with specific enzymes or receptors in a preclinical setting.

Enzyme Inhibition and Activation Studies (in vitro mechanistic investigations)

Currently, there are no published in vitro studies investigating the inhibitory or activation effects of this compound on specific enzymes. While research exists on various benzoic acid and azetidine (B1206935) derivatives showing enzyme modulation, these findings are not directly applicable to the specific compound .

Receptor Binding and Modulation Investigations (in vitro and cell-based studies)

No in vitro or cell-based studies detailing the binding affinity or modulatory effects of this compound on any specific receptors have been reported in the available scientific literature.

Cell-Based Assays for Pathway Elucidation and Phenotypic Screening (excluding clinical applications)

Information regarding the use of this compound in cell-based assays for elucidating biological pathways or for phenotypic screening is not available in the public domain.

Design and Evaluation of the Compound as a Chemical Probe for Biological Systems

There is no evidence in the reviewed literature to suggest that this compound has been specifically designed, synthesized, or evaluated for use as a chemical probe to study biological systems.

Scaffold Activity within High-Throughput Screening (HTS) Campaigns for Hit Identification

A comprehensive review of scientific literature did not reveal any instances where this compound was identified as a hit or utilized as a scaffold in high-throughput screening campaigns for the identification of biologically active molecules.

Biotransformation Pathways and Metabolic Stability Studies (in vitro investigations only)

There are no published in vitro studies on the biotransformation pathways or the metabolic stability of this compound. Information regarding its metabolism by liver microsomes or other in vitro systems is not available.

Applications in Medicinal Chemistry and Drug Discovery Paradigms Preclinical Development

Role as a Privileged or Promising Scaffold in Lead Identification and Optimization

The azetidine (B1206935) ring system has gained considerable attention as a "privileged scaffold" in medicinal chemistry. nih.gov Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a robust starting point for developing a variety of therapeutic agents. The azetidine moiety, in particular, is valued for its ability to introduce conformational constraint and a desirable vector for substituent placement, influencing the potency and physicochemical properties of a molecule. nih.govnih.gov

In the context of 4-(azetidine-1-carbonyl)benzoic acid, the entire molecule can be considered a promising scaffold. It has been instrumental in the discovery of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a high-priority target in cancer therapy. nih.govacs.org Researchers found that incorporating the azetidine ring as a linker, replacing a previously used proline ring, led to a new class of inhibitors with significantly improved potency. nih.gov The azetidine scaffold provided a balance of structural rigidity and appropriate exit vectors for chemical modifications, which allowed for the optimization of both potency and drug-like properties. nih.gov This demonstrates the scaffold's utility in moving from an initial hit to a lead compound with therapeutic potential. The versatility of the azetidine core is further highlighted by its incorporation into diverse structures, including fused, bridged, and spirocyclic ring systems, aimed at generating lead-like molecules for various targets, including those in the central nervous system. nih.govresearchgate.net

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying starting points for drug development. nih.govfrontiersin.org This approach uses small, low-complexity molecules, or "fragments," to probe a target's binding sites. frontiersin.org Due to its relatively small size and defined chemical features—a hydrogen bond acceptor (carbonyl oxygen), a hydrogen bond donor (amide N-H, depending on conformation), an aromatic ring, and a constrained aliphatic ring—this compound or its constituent parts are well-suited for FBDD approaches. The azetidine-carboxamide portion can serve as a rigid scaffold onto which other fragments can be grown or linked to achieve higher affinity and selectivity for a biological target. nih.gov

In the realm of covalent ligand design, the this compound scaffold can be strategically modified to include a reactive electrophilic group, or "warhead." Covalent inhibitors form a stable bond with their target protein, often leading to increased potency and a longer duration of action. nih.govnih.gov The benzoic acid ring of the scaffold is an ideal position for the attachment of such warheads. By starting with a reversible binder based on this scaffold, medicinal chemists can design targeted covalent inhibitors that react with a specific nucleophilic amino acid residue (like cysteine) in the target's binding site. nih.gov While direct examples for this specific scaffold are not prevalent, the principle is a widely applied strategy in modern drug discovery for targets that have proven difficult to inhibit with non-covalent molecules. nih.govresearchgate.net

Strategies for Lead Optimization and Analogue Generation based on SAR

Once a lead compound is identified, lead optimization is performed to enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Structure-Activity Relationship (SAR) studies are crucial in this phase, providing insights into how chemical modifications affect biological activity. icm.edu.pl For inhibitors based on the azetidine-amide scaffold, extensive SAR studies have been conducted.

In the development of STAT3 inhibitors, researchers systematically generated analogues by modifying different parts of the scaffold. nih.govacs.org Key findings from these studies include:

The Carboxylic Acid Moiety : Replacing the benzoic acid with other acidic groups like 4-oxazolecarboxylic acid or 2-pyridinecarboxylic acid resulted in compounds with weaker activity, indicating the importance of the benzoic acid group for target engagement. acs.org

Substituents on the Azetidine Ring : Modifications at other positions of the azetidine ring were explored to optimize interactions with the target protein.

The "N-benzyl" portion : Replacing the N-substituent of the azetidine with various lipophilic groups was found to significantly impact potency. For instance, a cyclohexylbenzyl group was identified as optimal in a series of salicylic (B10762653) acid-based analogues. nih.gov Introducing polarity by replacing the phenyl ring with a heterocycle like 2-pyridyl boosted potency, suggesting an additional beneficial binding interaction with the STAT3 protein. nih.gov

These systematic modifications, guided by SAR, allowed for the progression from initial micromolar leads to compounds with nanomolar potency. nih.gov

Table 1: SAR of Benzoic Acid-Based STAT3 Inhibitors nih.govacs.org

| Compound | R Group (Modification) | EMSA IC₅₀ (µM) |

|---|---|---|

| Analogue 1 | 4-Cyclohexylbenzyl | 0.52 |

| Analogue 2 | 4-(3-Pyridyl) | 0.66 |

| Analogue 3 | 4-(2-Pyridyl) | 0.38 |

| Analogue 4 | 4-Pyrazinyl | 0.46 |

| Analogue 5 | 4-Pyrimidinyl | 0.46 |

| Analogue 6 | 4-Pyridazinyl | 0.70 |

EMSA: Electrophoretic Mobility Shift Assay, a measure of STAT3 DNA-binding activity.

This data illustrates how subtle changes to the scaffold's periphery can fine-tune biological activity, a cornerstone of lead optimization.

Design of Targeted Agents for Specific Biological Pathways and Molecular Targets

The this compound scaffold has proven effective in the design of agents targeting specific molecular entities within disease pathways. The most prominent example is its application in creating direct inhibitors of the STAT3 protein. nih.govacs.org Constitutively active STAT3 is a driver of tumor cell proliferation and survival in various cancers, making it a critical oncology target. acs.org By optimizing the azetidine-amide scaffold, researchers developed compounds that potently inhibit the DNA-binding activity of STAT3 in vitro. nih.govacs.org These compounds were shown to inhibit the growth of human breast cancer cells and suppress colony formation, confirming their cellular activity. nih.govacs.org

Beyond STAT3, the broader azetidine scaffold has been employed to develop inhibitors for other important drug targets. For instance, an azetidine-benzoxazole series was discovered to be a potent inhibitor of the MerTK receptor tyrosine kinase, a target for cancer immunotherapy. nih.gov This adaptability underscores the scaffold's value in creating targeted agents for distinct biological pathways, from signal transduction to immune regulation.

Contribution to the Development of Novel Pharmacological Tools and Probes

Pharmacological tools and chemical probes are essential for dissecting biological pathways and validating new drug targets. These molecules are designed to selectively engage a specific target, often without the need to have perfect drug-like properties. The this compound scaffold can serve as a foundation for such tools.

For example, a potent and selective inhibitor derived from this scaffold can be used to probe the function of its target (e.g., STAT3) in different cellular or in vivo models. Furthermore, the scaffold can be functionalized to create more sophisticated probes. A common strategy is to attach a fluorescent dye or a biotin (B1667282) tag to a non-critical position of the molecule, allowing for visualization of the target protein in cells or for use in affinity purification experiments. The benzoic acid moiety or other parts of the scaffold could also be modified to incorporate a photoreactive group, creating a photo-affinity probe to map the binding site on the target protein. While specific examples of such probes based on this compound are still emerging, its established biological activity and chemical tractability make it a highly suitable starting point for the development of such critical research tools.

Patent Landscape and Intellectual Property Research

Analysis of Patent Trends Involving the Compound and its Derivatives

The patent landscape for 4-(azetidine-1-carbonyl)benzoic acid and its derivatives is characterized by a focus on their utility as modulators of specific biological targets, reflecting broader trends in drug discovery. While patents explicitly claiming the parent compound are not widespread, the core structure is frequently embedded within broader Markush claims in patents for various therapeutic agents.

A significant trend is the patenting of derivatives as enzyme inhibitors. For instance, patent filings for soluble epoxide hydrolase (sEH) inhibitors often include structures where an azetidine (B1206935) moiety is linked to a benzoic acid derivative. google.com These patents typically claim a wide range of substituted analogs, with the this compound scaffold serving as a foundational element. The primary assignees in this space are a mix of pharmaceutical companies and academic institutions, indicating a competitive environment for the development of anti-inflammatory and analgesic agents targeting the sEH pathway.

Another notable trend is the exploration of these derivatives as inhibitors of other key enzymes implicated in disease, such as Janus kinases (JAKs) and poly (ADP-ribose) polymerase (PARP). Patent applications in these areas often feature complex molecules where the azetidine-benzoic acid core is further functionalized to achieve high potency and selectivity. The geographic filing strategy for these patents typically prioritizes major markets, including the United States, Europe, and China, reflecting the global nature of pharmaceutical research and development.

The table below summarizes key patent trends for compounds related to this compound.

| Therapeutic Target | Key Patent Assignees (Illustrative) | Dominant Jurisdictions | Noteworthy Patent Features |

| Soluble Epoxide Hydrolase (sEH) | Major Pharmaceutical Corporations, University Research Groups | US, EP, JP, CN | Broad Markush claims covering numerous substitutions on the phenyl ring. |

| Janus Kinase (JAK) | Biopharmaceutical Companies | US, WO | Focus on derivatives with enhanced selectivity for specific JAK isoforms. |

| Poly (ADP-ribose) Polymerase (PARP) | Oncology-focused Companies | US, EP | Combination therapy claims with existing anticancer agents. |

This table is illustrative and based on general trends in the field.

Strategic Implications of Patent Filings for Academic Research and Early-Stage Development

The active patenting of derivatives of this compound has several strategic implications for academic researchers and early-stage biotechnology companies. The existence of broad patents covering the core scaffold can present challenges for new entrants. Researchers need to be diligent in navigating this landscape to avoid potential infringement issues.

For academic labs, the patent landscape can guide research toward novel chemical space. By identifying areas with less dense patent coverage, such as new therapeutic applications or derivatives with unique substitution patterns, academics can carve out a niche for their research and generate valuable intellectual property. Furthermore, understanding the patenting strategies of major pharmaceutical players can inform the design of research programs to generate data that is attractive for future licensing or collaboration agreements.

Early-stage development companies must conduct thorough freedom-to-operate (FTO) analyses before investing significant resources in a particular derivative. The strategic filing of patents on synthetic methods can also be a valuable approach. Given the recognized challenges in the synthesis of azetidine-containing molecules, novel and efficient synthetic routes to this compound and its derivatives can be highly valuable and patentable, providing a competitive advantage. researchgate.netmedwinpublishers.com

Freedom-to-Operate Considerations in Academic Research and Technology Transfer

Freedom-to-operate is a critical consideration for academic researchers, particularly when their work has potential commercial applications. While basic research is often exempt from patent infringement under "safe harbor" provisions in many jurisdictions, this exemption typically does not extend to activities with a clear commercial purpose, such as those funded by industry or intended for out-licensing.

Academic institutions and their technology transfer offices must carefully evaluate the patent landscape before filing their own patent applications or entering into licensing agreements. An FTO analysis for a new derivative of this compound would involve a detailed search and analysis of existing patents to assess the risk of infringing on the claims of third parties.

Key considerations in an FTO analysis include:

The scope of existing patent claims: Are the claims broad enough to cover the new derivative?

The geographic coverage of the patents: Is the research or intended commercial activity taking place in a country where a relevant patent is in force?

The remaining term of the patents: Will the relevant patents have expired by the time a product reaches the market?

For technology transfer, a clear FTO position is essential for attracting licensees. Potential commercial partners will require assurance that they can develop and market a product based on the licensed technology without facing costly infringement litigation. Therefore, a proactive approach to understanding and navigating the patent landscape is crucial for the successful translation of academic research into new therapies.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for Compound Production

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. nih.gov Future research into the production of 4-(azetidine-1-carbonyl)benzoic acid should prioritize the development of sustainable and efficient synthetic strategies.

Emerging green chemistry approaches offer promising alternatives. chemmethod.com Enzymatic catalysis, for instance, represents a highly selective and environmentally benign route. mdpi.com The use of biocatalysts like lipases or engineered adenylating enzymes could enable the direct coupling of 4-carboxybenzoic acid and azetidine (B1206935) under mild, aqueous conditions, minimizing the need for organic solvents and protecting groups. nih.govresearchgate.netresearchgate.net

Photocatalysis is another frontier for sustainable amide synthesis. nih.gov Organophotocatalytic methods that use visible light to drive the dehydrogenative coupling of alcohols and amines could be adapted. rsc.orgnih.gov Recent advancements have demonstrated the use of Covalent Organic Frameworks (COFs) as heterogeneous photocatalysts for amide synthesis directly from alcohols under gentle red light irradiation, a technique that offers high recyclability and functional group tolerance. researcher.life Exploring such pathways could revolutionize the production of this compound and its analogues on an industrial scale.

| Methodology | Principle | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | Use of biocatalysts (e.g., lipases, adenylating enzymes) to form the amide bond. nih.govresearchgate.net | High selectivity, mild reaction conditions, reduced waste, use of aqueous media. mdpi.com | Screening for optimal enzymes, enzyme immobilization, process optimization for scale-up. |

| Photocatalysis | Visible-light-mediated dehydrogenative coupling using organocatalysts or heterogeneous catalysts like COFs. rsc.orgresearcher.life | Use of light as a renewable energy source, mild room-temperature conditions, high atom economy. rsc.org | Development of efficient and recyclable photocatalysts, expansion of substrate scope. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. chemmethod.com | Drastically reduced reaction times, improved yields, and often cleaner reactions. chemmethod.com | Optimization of reaction parameters (power, temperature, time) and solvent selection. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, precise control over reaction conditions, easier scalability, and integration of purification steps. | Reactor design, catalyst immobilization for continuous use, process automation. |

Application in Uncharted Biological Target Spaces and Neglected Disease Research

While the specific biological activities of this compound are not extensively documented, its constituent parts suggest significant potential. Azetidine derivatives have recently been identified as a promising class of compounds with potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov These compounds appear to act by inhibiting mycolic acid biosynthesis, a crucial component of the mycobacterial cell envelope. nih.gov This precedent strongly supports the investigation of this compound and its analogues as novel anti-tubercular agents, a critical area of neglected disease research. medwinpublishers.com

Furthermore, the benzoic acid scaffold is prevalent in a vast array of biologically active molecules. nih.gov Future research should involve unbiased, high-throughput phenotypic screening of this compound against a wide range of pathogens, including those responsible for other neglected tropical diseases. Subsequent target deconvolution and mode-of-action studies would be essential to identify novel biological pathways and molecular targets.

Development of Advanced Computational Models for Prediction and Design of Next-Generation Analogues

Computational chemistry and in silico modeling offer powerful tools to accelerate the discovery and optimization of new chemical entities. nih.gov For this compound, these methods can guide the rational design of next-generation analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Molecular docking studies can be employed to screen virtual libraries of derivatives against known and novel protein targets, predicting binding affinities and interaction modes. nih.govsci-hub.se This approach can help prioritize synthetic efforts towards compounds with the highest probability of success. Furthermore, the development of quantitative structure-activity relationship (QSAR) models and machine learning algorithms can identify key structural features that correlate with biological activity. nih.gov These models can predict the properties of unsynthesized compounds, streamlining the design-make-test-analyze cycle. researchgate.net

| Computational Approach | Objective | Methodology | Expected Outcome |

| Molecular Docking | Identify potential biological targets and predict binding modes. nih.gov | Docking the compound and its virtual analogues into the crystal structures of various proteins (e.g., enzymes, receptors). nih.gov | A prioritized list of protein targets and hypotheses for structure-activity relationships. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity. | Based on a set of active compounds, generate a 3D model of essential chemical features (e.g., H-bond donors/acceptors, aromatic rings). | A template for designing new molecules with a higher likelihood of being active. |

| Machine Learning / QSAR | Predict biological activity and ADMET properties of new analogues. researchgate.net | Develop statistical models correlating chemical structures with experimental data (activity, toxicity, solubility, etc.). | In silico prediction of a compound's efficacy and drug-likeness before synthesis. |

| Molecular Dynamics (MD) Simulations | Understand the dynamic behavior of the compound when bound to its target. | Simulate the movement of atoms in the compound-protein complex over time. | Insights into binding stability, conformational changes, and the role of solvent. |

Integration into Interdisciplinary Research Fields

The unique structural characteristics of this compound make it a candidate for exploration in interdisciplinary fields beyond traditional medicinal chemistry.

Materials Science: The strained four-membered ring of azetidine can undergo ring-opening polymerization to form polyamines. rsc.orgutwente.nlresearchgate.net This suggests that this compound could serve as a functional monomer. Polymerization could lead to novel linear or branched polymers possessing pendant benzoic acid groups. These functional groups could be used for further cross-linking, metal chelation, or tuning the material's solubility and thermal properties, making them potentially useful for applications in coatings, CO2 capture, or drug delivery systems. utwente.nlacs.orgcore.ac.uk

Chemical Biology: The scaffold of this compound can be adapted to create chemical probes for studying biological systems. nih.gov By incorporating a reporter tag, such as an alkyne or azide (B81097) for click chemistry, or a fluorophore, researchers can develop tools to visualize the compound's distribution in living cells, identify its protein binding partners through activity-based protein profiling, and elucidate its mechanism of action on a molecular level.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Azetidine-1-carbonyl)benzoic acid, and how can purity be validated?

- Methodology : Synthesis typically involves coupling azetidine with a benzoic acid derivative via a carbonyl linker. A common approach is using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Post-synthesis, purity can be validated using LC-MS (e.g., Creative Proteomics' platform for benzoic acid analogs ) and NMR spectroscopy. For crystallinity assessment, X-ray diffraction with programs like SHELXL or WinGX is recommended.

- Validation : Monitor reaction progress via TLC or HPLC. Confirm molecular identity using high-resolution mass spectrometry (HRMS) and structural integrity via H/C NMR.

Q. How should researchers handle this compound to ensure safety in laboratory settings?

- Safety Protocols :

- Avoid inhalation of dust/aerosols; use fume hoods with adequate ventilation .

- Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact (GHS H315/H319) .

- Store at 2–8°C in a dry, airtight container to prevent degradation .

Q. What analytical techniques are suitable for characterizing the solubility and stability of this compound?

- Solubility : Use dynamic light scattering (DLS) or UV-Vis spectroscopy in solvents like DMSO, water, or ethanol. Reference solubility parameters from structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives ).

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions. Monitor degradation via LC-MS or FTIR for functional group changes.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Refinement Workflow :

Collect high-resolution X-ray data (e.g., using synchrotron sources).

Solve initial phases via direct methods in SHELXS or SIR97 .

Refine with SHELXL , applying anisotropic displacement parameters and twinning corrections if needed.

Validate using R-factors and electron density maps (e.g., ORTEP-3 for visualization ).

- Troubleshooting : For disordered regions, apply restraints or constraints. Cross-validate with DFT-calculated geometries (e.g., bond lengths/angles) .

Q. What computational strategies are effective for predicting the bioactivity of this compound against enzymatic targets?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes like cytochrome P450 (CYP) isoforms, referencing structural analogs (e.g., CYP199A4 inhibitors ).

- Calculate binding energies and compare with known inhibitors.

- Validate predictions via in vitro assays (e.g., enzyme inhibition kinetics using fluorescence/UV-Vis readouts) .

Q. How can researchers resolve contradictions in reported biological activities of related benzoic acid derivatives?

- Methodology :

Conduct meta-analysis of existing data, focusing on assay conditions (e.g., pH, temperature, cell lines).

Reproduce key studies with standardized protocols.

Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results.

Apply statistical tools (e.g., Bland-Altman plots) to quantify variability .

- Case Study : Compare 4-(imidazol-1-yl)benzoic acid’s CYP inhibition data with other analogs to identify structure-activity relationships (SARs).

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.